molecular formula C16H12FNO2 B1389794 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one CAS No. 686726-22-7

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B1389794
CAS No.: 686726-22-7
M. Wt: 269.27 g/mol
InChI Key: NCORKUCKOYYSTL-ZSOIEALJSA-N
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Description

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-Fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as α-glucosidase, which is involved in carbohydrate metabolism . The inhibition of α-glucosidase by this compound results in a decrease in glucose production from carbohydrates, thereby potentially reducing postprandial blood glucose levels

Cellular Effects

The effects of this compound on various cell types and cellular processes are of particular interest. This compound has been observed to influence cell function by modulating cell signaling pathways and gene expression . For instance, it may affect the expression of genes involved in metabolic processes and cellular stress responses. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit α-glucosidase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the enzyme from catalyzing the hydrolysis of glycosidic bonds, thereby reducing glucose production

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods

Dosage Effects in Animal Models

The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At very high doses, this compound may cause toxic or adverse effects, such as cellular stress and metabolic imbalances . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of α-glucosidase is a key aspect of its metabolic role, as it affects carbohydrate metabolism and glucose production . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid and protein metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound may interact with binding proteins that facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5-fluoro-2-oxindole with 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced indole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both the fluorine atom and the 4-methoxybenzylidene group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

IUPAC Name

(3Z)-5-fluoro-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-20-12-5-2-10(3-6-12)8-14-13-9-11(17)4-7-15(13)18-16(14)19/h2-9H,1H3,(H,18,19)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORKUCKOYYSTL-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
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5-fluoro-3-(4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

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